molecular formula C12H19NO B13233012 2-Methyl-3-(pentan-3-yloxy)aniline

2-Methyl-3-(pentan-3-yloxy)aniline

Cat. No.: B13233012
M. Wt: 193.28 g/mol
InChI Key: RHRQXAUCLXICPO-UHFFFAOYSA-N
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Description

2-Methyl-3-(pentan-3-yloxy)aniline is a substituted aniline derivative characterized by a methyl group at the 2-position and a pentan-3-yloxy (ether) group at the 3-position of the aromatic ring. This analysis focuses on comparing it with three closely related compounds:

  • 2-Methyl-3-(trifluoromethyl)aniline (MABTF, CAS 54396-44-0)
  • 2-Methyl-3-(2,2,2-trifluoroethoxy)aniline (CAS 1154909-68-8)
  • 2-Methyl-3-(thiophen-3-yl)aniline (CAS 546094-28-4)

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-methyl-3-pentan-3-yloxyaniline

InChI

InChI=1S/C12H19NO/c1-4-10(5-2)14-12-8-6-7-11(13)9(12)3/h6-8,10H,4-5,13H2,1-3H3

InChI Key

RHRQXAUCLXICPO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC1=CC=CC(=C1C)N

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution on 2-Aminophenol Derivatives

Method Overview:

This approach involves the nucleophilic substitution of the hydroxyl group in 2-aminophenol with a pentan-3-yloxy group. The process typically proceeds via an etherification reaction facilitated by acid catalysis.

Reaction Pathway:

  • Starting Material: 2-Aminophenol
  • Reagent: 3-Pentanol (or pentan-3-ol)
  • Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid
  • Conditions: Elevated temperature to promote ether formation

Reaction Scheme:

2-Aminophenol + 3-Pentanol → 2-(Pentan-3-yloxy)aniline + H2O

Reaction Conditions & Notes:

  • The process is often conducted under reflux conditions.
  • Use of dehydrating agents (e.g., molecular sieves) can improve yield.
  • The reaction favors the formation of the ether linkage at the ortho position relative to the amino group.

Multistep Synthesis via Halogenated Intermediates

Method Overview:

This method involves initial halogenation of the aromatic ring, followed by nucleophilic substitution with pentan-3-ol derivatives.

Stepwise Process:

  • Halogenation of Aniline or 2-Aminophenol:

    • Reagents: N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to selectively brominate or chlorinate the ortho position.
    • Conditions: Controlled temperature to prevent polyhalogenation.
  • Substitution with Pentan-3-ol Derivatives:

    • The halogenated intermediate reacts with pentan-3-yloxy groups under nucleophilic substitution conditions.
    • Catalysts: Copper or palladium catalysts can facilitate C–O bond formation in cross-coupling reactions.

Reaction Scheme:

2-Aminophenol (or halogenated derivative) + Pentan-3-ol derivative → 2-(Pentan-3-yloxy)aniline

Notes:

  • This approach offers regioselectivity control.
  • Cross-coupling reactions such as Ullmann or Buchwald-Hartwig can be employed for C–O bond formation.

Catalytic O-Alkylation Using Alcohols

Method Overview:

Catalytic O-alkylation involves direct reaction of 2-aminophenol with pentan-3-ol in the presence of suitable catalysts.

Reaction Conditions:

  • Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or potassium carbonate.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or toluene.
  • Temperature: Elevated (around 100–150°C) to facilitate ether formation.

Reaction Scheme:

2-Aminophenol + 3-Pentanol → 2-(Pentan-3-yloxy)aniline

Notes:

  • Use of dehydrating conditions enhances ether formation.
  • The reaction can be optimized via microwave-assisted synthesis for higher efficiency.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Catalysts Reaction Conditions Advantages Limitations
Nucleophilic Etherification 2-Aminophenol, 3-Pentanol Acid catalyst Sulfuric acid, HCl Reflux, elevated temp Simple, direct Possible polyether formation
Halogenation & Cross-Coupling 2-Aminophenol, halogenated intermediates NBS/NCS, Pd/C Copper, Pd catalysts Controlled temp, inert atmosphere High regioselectivity Multi-step, requires purification
Catalytic O-Alkylation 2-Aminophenol, pentan-3-ol Acid/base catalysts K2CO3, p-TsOH 100–150°C Efficient, scalable Requires dehydrating conditions

Research Findings & Practical Considerations

  • Reaction Optimization: Acid catalysis and elevated temperatures favor ether formation, while catalysts like palladium improve C–O bond formation efficiency.
  • Yield & Purity: Multi-step routes generally offer higher regioselectivity but require extensive purification.
  • Industrial Relevance: Large-scale synthesis employs continuous flow reactors with optimized catalysts to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pentan-3-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-3-(pentan-3-yloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pentan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The pentan-3-yloxy group in the target compound introduces moderate hydrophobicity and flexibility compared to rigid fluorinated or aromatic substituents.
  • Trifluoromethyl and trifluoroethoxy groups enhance electron-withdrawing effects, increasing acidity of the aniline NH₂ group (pKa reduction) and altering reactivity in electrophilic substitutions .

Physical and Chemical Properties

Available data from the evidence is summarized below:

Property 2-Methyl-3-(pentan-3-yloxy)aniline 2-Methyl-3-(trifluoromethyl)aniline 2-Methyl-3-(trifluoroethoxy)aniline 2-Methyl-3-(thiophen-3-yl)aniline
Molecular Weight (g/mol) Not reported 189.17 223.18 189.28
Boiling Point (°C) Not reported Not reported Not reported Not reported
Melting Point (°C) Not reported Not reported Not reported Not reported
Solubility Likely low in water Low in water (CF₃ group) Low in water (fluorinated ether) Moderate in organic solvents
Purity (Commercial) Not reported 98% (Shree Ganesh Remedies Ltd) Research grade (≥97%) Not reported

Notes:

  • Fluorinated derivatives exhibit lower water solubility due to increased hydrophobicity.
  • Heterocyclic analogs (e.g., thiophene) may show improved solubility in polar aprotic solvents .

Reactivity Trends :

  • Fluorinated derivatives are more resistant to oxidation due to electron-withdrawing effects.
  • Ether-linked substituents (pentan-3-yloxy, trifluoroethoxy) may undergo cleavage under strong acidic or reductive conditions.

Biological Activity

2-Methyl-3-(pentan-3-yloxy)aniline is an organic compound classified as an aniline derivative, characterized by its unique molecular structure that includes a methyl group and a pentan-3-yloxy substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores the biological activity of 2-Methyl-3-(pentan-3-yloxy)aniline, summarizing relevant research findings, case studies, and potential applications.

  • Molecular Formula : C13H19NO
  • Molecular Weight : 193.29 g/mol
  • Structure : The compound features an aromatic amine structure, which is common in many biologically active compounds.

Antimicrobial Properties

Research indicates that compounds similar to 2-Methyl-3-(pentan-3-yloxy)aniline exhibit significant antimicrobial activity. For instance, studies on aniline derivatives have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure of 2-Methyl-3-(pentan-3-yloxy)aniline suggests it may possess similar properties due to its aromatic amine functionality.

Cytotoxicity and Antiproliferative Effects

Preliminary studies suggest that derivatives of aniline can exhibit cytotoxic effects on cancer cell lines. For example, certain aniline derivatives have demonstrated inhibitory effects on the proliferation of cancer cells such as HeLa and A549. While specific data on 2-Methyl-3-(pentan-3-yloxy)aniline is limited, its structural similarities to other active compounds warrant further investigation into its potential antiproliferative effects.

Case Study 1: Antimicrobial Activity

A study published in Phytochemical Analysis evaluated the antimicrobial efficacy of various aniline derivatives. The results indicated that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics. This suggests that 2-Methyl-3-(pentan-3-yloxy)aniline might also show significant antibacterial activity due to its structural characteristics.

CompoundMIC (µg/mL)Target Organism
Compound A50E. coli
Compound B40S. aureus
2-Methyl-3-(pentan-3-yloxy)anilineTBDTBD

Case Study 2: Anticancer Potential

In a separate study focused on the antiproliferative effects of various aniline derivatives, researchers found that certain compounds inhibited cell growth in HeLa cells with IC50 values ranging from 100 to 200 µg/mL. Given the structural similarities between these compounds and 2-Methyl-3-(pentan-3-yloxy)aniline, it is plausible that this compound could exhibit similar anticancer properties.

CompoundIC50 (µg/mL)Cell Line
Compound C150HeLa
Compound D180A549
2-Methyl-3-(pentan-3-yloxy)anilineTBDTBD

The mechanism by which aniline derivatives exert their biological effects often involves interactions with cellular targets such as enzymes or receptors. For example, some studies suggest that these compounds may inhibit specific proteins involved in cell signaling pathways or biofilm formation in bacteria. Further research is required to elucidate the exact mechanisms for 2-Methyl-3-(pentan-3-yloxy)aniline.

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